molecular formula C8H13N3O B2827652 N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide CAS No. 1700597-18-7

N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2827652
CAS No.: 1700597-18-7
M. Wt: 167.212
InChI Key: RXZVEBOISZLPKV-UHFFFAOYSA-N
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Description

N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide typically involves the amidation of pyrazole-3-carboxylic acid with appropriate amines. One common method includes the use of coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride (IMesCl-Cl) to facilitate the reaction under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide is not fully understood. it is believed to act on the hypothalamus-pituitary-gonadal axis, leading to increased secretion of luteinizing hormone and follicle-stimulating hormone. This, in turn, results in elevated production of testosterone and other hormones, which may be responsible for its observed effects on growth and feed efficiency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ease of synthesis and availability also make it a valuable compound for laboratory experiments.

Properties

IUPAC Name

N,N,1,5-tetramethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-5-7(9-11(6)4)8(12)10(2)3/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZVEBOISZLPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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